Ethyl 2-pyridin-3-ylbenzoate
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Description
Ethyl 2-pyridin-3-ylbenzoate, commonly referred to as EPB, is a chemical compound that has been studied for its various applications in scientific research. EPB has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
Scientific Research Applications
Heterocyclic Synthesis and Drug Development
- Heterocyclic Compound Synthesis : Research focuses on synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with active methylene reagents, indicating a route for complex molecule development potentially including compounds similar to "Ethyl 2-pyridin-3-ylbenzoate" (Mohareb et al., 2004).
- Anticancer Activity : A study on thiazolo[3,2-a]pyridines prepared using a multicomponent reaction showed promising anticancer activity, suggesting that similar structures might be explored for therapeutic applications (Altug et al., 2011).
- Topoisomerase IIα Inhibitory Activity : Compounds designed with a pyridine moiety demonstrated significant cytotoxicity and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, indicating the potential for developing anticancer agents (Alam et al., 2016).
Materials Science
- Organic Light-Emitting Diodes (OLEDs) : Novel organic compounds with pyridine derivatives have been utilized as ancillary ligands in heteroleptic iridium(III) complexes for polymer light-emitting diodes, demonstrating good electroluminescence performance. This suggests potential applications in display technologies (Tang et al., 2014).
Antibacterial and Antitubercular Activity
- Antibacterial and Antifungal Activities : Synthesis of novel benzothiazole and pyrimidine derivatives demonstrated promising antibacterial and antitubercular activities, indicating the potential of pyridine-containing compounds in developing new antimicrobials (Bhoi et al., 2016).
properties
IUPAC Name |
ethyl 2-pyridin-3-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYKSNWZBPGCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458747 |
Source
|
Record name | Ethyl 2-pyridin-3-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyridin-3-ylbenzoate | |
CAS RN |
225797-25-1 |
Source
|
Record name | Ethyl 2-pyridin-3-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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